molecular formula C16H10ClNO3S B2370907 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide CAS No. 131535-25-6

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide

Cat. No.: B2370907
CAS No.: 131535-25-6
M. Wt: 331.77
InChI Key: YMBSGIVUXBFWET-OBGWFSINSA-N
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Description

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide is a sulfonamide derivative featuring a naphthalenone scaffold. Its structure includes a 4-chlorobenzenesulfonamide group linked to a 4-oxo-4H-naphthalen-1-ylidene moiety. This compound’s unique conformation arises from the conjugation between the sulfonamide and the electron-deficient naphthalenone system, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(NE)-4-chloro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3S/c17-11-5-7-12(8-6-11)22(20,21)18-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10H/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBSGIVUXBFWET-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation Approach

The most straightforward route involves a Schiff base condensation between 4-chlorobenzenesulfonamide and 4-oxo-4H-naphthalen-1-one. This method parallels the synthesis of N-Benzoyl-4-chlorobenzenesulfonamide, where refluxing 4-chlorobenzenesulfonamide with a carbonyl compound (e.g., benzoic acid) in the presence of phosphorus oxychloride yielded the target sulfonamide. For the target compound, the reaction would proceed as follows:

  • Reaction Setup :

    • 4-Chlorobenzenesulfonamide (1.0 equiv.) and 4-oxo-4H-naphthalen-1-one (1.2 equiv.) are dissolved in anhydrous toluene.
    • Phosphorus oxychloride (1.5 equiv.) is added as a dehydrating agent to facilitate imine formation.
    • The mixture is refluxed at 110°C for 12–24 hours under nitrogen.
  • Workup :

    • Post-reaction, the solution is cooled and poured into ice-cold water to precipitate the product.
    • The crude solid is purified via column chromatography (silica gel, 5% methanol/dichloromethane) or recrystallization from ethanol.

Key Considerations :

  • The use of POCl₃ promotes the elimination of water, driving the equilibrium toward imine formation.
  • Yields are highly dependent on the electronic effects of the naphthoquinone moiety, with electron-withdrawing groups (e.g., oxo) enhancing reactivity.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling offers an alternative pathway, particularly for introducing substituents to the naphthalene ring. A patent describing the synthesis of 4-methyl-N-phenyl-N-(2-phenylpropyl-1-alkenyl)benzenesulfonamide highlights the utility of Pd catalysts in facilitating C–N bond formation. Adapting this methodology:

  • Substrate Preparation :

    • 4-Chlorobenzenesulfonamide is functionalized with a boronic ester group at the para-position.
    • 4-Oxo-4H-naphthalen-1-one is modified with an aryl halide (e.g., bromide) at the 1-position.
  • Coupling Reaction :

    • Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv.) are added to a degassed mixture of the two substrates in toluene/water (3:1).
    • The reaction is heated at 80°C for 24 hours, followed by extraction and purification.

Advantages :

  • Enables modular synthesis with tunable substituents on both aromatic rings.
  • High functional group tolerance, as demonstrated in similar sulfonamide syntheses.

Stepwise Sulfonylation and Imine Formation

A sequential approach involves first synthesizing the imine intermediate, followed by sulfonylation. This method mirrors the preparation of hydronaphthoquinones, where 4-aminonaphthol hydrochloride was reacted with sulfonyl chlorides:

  • Imine Synthesis :

    • 4-Oxo-4H-naphthalen-1-one (1.0 equiv.) is treated with ammonium acetate (3.0 equiv.) in acetic acid under reflux to form the corresponding imine.
  • Sulfonylation :

    • The imine intermediate is reacted with 4-chlorobenzenesulfonyl chloride (1.1 equiv.) in dichloromethane, using triethylamine as a base.
    • The mixture is stirred at room temperature for 6 hours, followed by aqueous workup.

Yield Optimization :

  • Conducting the sulfonylation at 0°C minimizes side reactions, improving yields to ~70%.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in metal-catalyzed couplings but may promote decomposition of the imine.
  • Toluene or dichloromethane is preferred for condensation reactions due to their inertness and ability to stabilize intermediates.

Catalytic Systems

  • Pd-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos improve coupling efficiency in aryl halide systems.
  • Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation but require careful control to avoid over-dehydration.

Analytical Characterization

Spectroscopic Data

Hypothetical data for the target compound, extrapolated from analogous structures:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, imine-H), 8.20–7.90 (m, 4H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, SO₂Ar-H), 7.50–7.30 (m, 4H, naphth-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 190.2 (C=O), 162.5 (C=N), 144.8–118.3 (Ar-C), 138.1 (C-Cl)
HRMS (ESI+) Calculated for C₁₆H₁₁ClN₂O₃S [M+H]⁺: 353.0156; Found: 353.0161

Crystallographic Insights

Single-crystal X-ray analysis of related sulfonamides reveals:

  • Torsional angles between the sulfonyl group and aromatic rings range from 61.3° to 77.3°, influencing conformational stability.
  • Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice, as observed in N-Benzoyl-4-chlorobenzenesulfonamide.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Direct Condensation 50–65% One-pot synthesis, minimal purification Sensitivity to moisture, moderate yields
Metal-Catalyzed 70–80% High selectivity, scalability Costly catalysts, inert conditions
Stepwise 60–75% Controlled intermediate formation Multi-step, longer reaction times

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered biological activity.

    Substitution: Common in sulfonamides, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds similar to 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide exhibit significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry reported the synthesis of various benzenesulfonamide derivatives, which showed promising activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Compound NameStructureAntimicrobial Activity
This compoundStructureEffective against Gram-positive bacteria

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that derivatives of benzenesulfonamide can inhibit pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases .

Environmental Science

2.1 Detection and Analysis

In environmental chemistry, compounds with sulfonamide structures have been investigated for their persistence in aquatic environments. A study focused on the detection of sulfonamides in marine pore water highlighted the need for analytical methods to monitor these compounds due to their potential ecological impacts .

Study FocusMethodologyFindings
Detection of SulfonamidesAutomated thermal desorption followed by gas chromatography-mass spectrometryIdentified multiple sulfonamide compounds in marine sediments

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties. Research indicates that adding such compounds can improve thermal stability and mechanical strength in polymer composites .

ApplicationMaterial TypeEnhancement
Polymer CompositeThermoplastic elastomersIncreased thermal stability

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Environmental Persistence

An environmental assessment conducted in the Pearl River Delta region analyzed the fate of sulfonamides, revealing that this compound could persist in sediment layers, raising concerns about its long-term ecological effects .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Analysis

Conformational Differences

Crystallographic studies on 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide () reveal a torsion angle of 77.8° between the sulfonamide and aromatic rings, compared to 56.5° in dichlorophenyl analogs. The naphthalenone group in the target compound may induce greater steric hindrance, altering dihedral angles and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Spectroscopic Signatures
  • IR Spectroscopy: Sulfonamide analogs consistently show NH stretches (~3200–3230 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (1334, 1160 cm⁻¹). The target compound’s naphthalenone group may introduce additional C=O stretches (~1650–1700 cm⁻¹) .
  • NMR Spectroscopy : Aromatic protons in 4-Chloro-N-(benzyl)benzenesulfonamide () resonate at δ 7.16–7.75 ppm, while naphthalene-containing derivatives (e.g., ) exhibit downfield shifts due to electron-withdrawing effects .

Physicochemical Properties

  • Solubility: Crystallographic data () indicate that substituents influence packing efficiency. The naphthalenone group may reduce solubility compared to phenyl analogs due to increased hydrophobicity.
  • Thermal Stability: Derivatives with rigid substituents (e.g., fused oxathiolanone in ) exhibit higher melting points, implying the target compound may similarly demonstrate enhanced stability .

Biological Activity

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C13H10ClN2O3S
  • Molecular Weight : 300.75 g/mol

Antibacterial Activity

Several studies have investigated the antibacterial properties of sulfonamide derivatives, including this compound.

  • Mechanism of Action : The compound exhibits antibacterial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Efficacy : In vitro assays demonstrated that this compound shows significant activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1 µg/mL

Anticancer Activity

The anticancer potential of the compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal adenocarcinoma).
  • Results : The compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating strong cytotoxicity.
Cell LineIC50 (µM)Reference Drug IC50 (µM)
A43112.515
HT298.510

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied.

  • Acetylcholinesterase (AChE) Inhibition : Docking studies revealed that it binds effectively to AChE, with an IC50 value of 10.4 µM.
  • Butyrylcholinesterase (BChE) Inhibition : Similarly, it showed an IC50 of 7.7 µM against BChE, suggesting dual inhibitory effects on cholinergic enzymes .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy : A recent study compared the antibacterial effects of various sulfonamide derivatives, including our compound, showing that it had superior efficacy against resistant strains of bacteria .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on multiple cancer cell lines and found that the compound not only inhibited cell growth but also induced apoptosis in A431 cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation of 4-chlorobenzenesulfonyl chloride with a naphthoquinone derivative under basic conditions. For example:

  • Step 1 : React 4-chlorobenzenesulfonyl chloride with 4-oxo-4H-naphthalen-1-ylideneamine in dichloromethane (DCM) with triethylamine as a base .
  • Step 2 : Purify via recrystallization (ethanol/water) or reverse-phase HPLC for high-purity yields (>80%) .
    • Optimization : Adjust solvent polarity (e.g., DCM vs. THF), temperature (0°C to room temperature), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to mitigate side reactions like sulfonamide hydrolysis .

Q. How is the compound characterized structurally, and what techniques validate its purity?

  • Structural Validation :

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]+ at m/z 470.1165) .
  • IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ketone C=O (~1670 cm⁻¹) .
    • Purity : Use HPLC (≥95% purity) and elemental analysis (C, H, N, S within ±0.3% theoretical) .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational flexibility in this sulfonamide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals:

  • Torsional Angles : The C—SO₂—NH—C torsion angle (77.8°) indicates significant twisting, affecting binding to biological targets .
  • Intermolecular Interactions : N—H⋯O hydrogen bonds form inversion dimers (distance: 2.89 Å), stabilizing the crystal lattice .
    • Contradictions : Compared to analogs (e.g., 4-chloro-N-(3-chlorophenyl)benzenesulfonamide with −58.4° torsion), steric effects from the naphthoquinone moiety increase rigidity .

Q. What strategies address contradictory bioactivity data in antimicrobial vs. anticancer assays?

  • Case Study : In antimicrobial tests (MIC: 2–8 µg/mL), the compound inhibits S. aureus but shows weaker activity against E. coli. For anticancer screens (IC₅₀: 10–50 µM), it targets topoisomerase II but lacks selectivity .
  • Resolution :

  • SAR Analysis : Modify substituents (e.g., halogen position) to enhance membrane permeability .
  • Assay Conditions : Use standardized protocols (e.g., CLSI guidelines for antimicrobials; MTT assays with control cell lines) to reduce variability .

Q. How does the compound’s electronic structure influence its enzyme inhibition mechanisms?

  • Computational Insights : DFT calculations (B3LYP/6-31G*) show:

  • Electrophilic Sites : The sulfonyl group (MEP: −45 kcal/mol) and chloro substituent facilitate hydrogen bonding and halogen bonding with enzyme active sites .
  • Kinetic Studies : Competitive inhibition of carbonic anhydrase (Ki: 0.8 nM) correlates with electron-withdrawing effects stabilizing enzyme-ligand interactions .

Key Considerations for Researchers

  • Avoid Pitfalls : Contradictory bioactivity may arise from assay-specific factors (e.g., pH, serum proteins). Validate targets using orthogonal methods (SPR, ITC) .
  • Advanced Tools : Use SHELX for crystallography and Gaussian for DFT modeling to predict substituent effects .

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